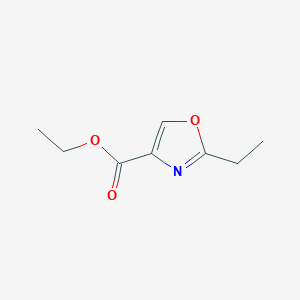
Ethyl 2-ethyloxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of Ethyl 2-ethyloxazole-4-carboxylate or similar compounds often involves a one-pot procedure from commercially available starting materials . For instance, the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate starts from ethyl acetoacetate and N-bromosuccinimide in dichloromethane to give the intermediate ethyl 2-bromo-3-oxobutanoate, which is then reacted with thiourea .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H11NO3 .Scientific Research Applications
Palladium-Catalyzed Arylation
Ethyl oxazole-4-carboxylate is a precursor in the palladium-catalyzed direct (hetero)arylation process, offering a route towards 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles. This method facilitates the synthesis of natural products like balsoxin and texaline, showcasing its value in creating complex organic structures with potential bioactivity (Cécile Verrier et al., 2008).
Synthesis of Tetrahydropyridines
The compound acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This reaction demonstrates complete regioselectivity and excellent yields, expanding the scope of synthetic organic chemistry for creating functionalized tetrahydropyridines (Xue-Feng Zhu et al., 2003).
Crystal Structure Analysis
Ethyl 2-aminooxazole-5-carboxylate, closely related to ethyl 2-ethyloxazole-4-carboxylate, has been studied for its crystal structure, highlighting planar sheets connected by intermolecular hydrogen bonding. Such structural analyses are crucial for understanding the physical properties and potential applications of similar compounds (A. Kennedy et al., 2001).
Antimicrobial and Antitumor Activity
Ethyl 2-amino-4-methylthiazole-5-carboxylate and its analogs, which are structurally similar to this compound, have been modified and synthesized for antimicrobial and antitumor studies. These studies provide insights into the potential biomedical applications of this compound derivatives (N. Desai et al., 2019; H. El-Subbagh et al., 1999).
Poly(2-oxazoline)s Modification
Ethyl 2-ethyl-2-oxazoline, a compound related to this compound, has been used in the development of novel methods to control polymer side chains. This research has implications for biomedical applications, showing how modifications of poly(2-oxazoline)s can alter polymer properties, including cloud point and glass transition temperatures (A. Sehlinger et al., 2015).
Properties
IUPAC Name |
ethyl 2-ethyl-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-7-9-6(5-12-7)8(10)11-4-2/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKZUPQJVLTAPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CO1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2373906.png)

![N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide](/img/structure/B2373909.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373912.png)
![4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B2373914.png)


![N-cyclohexyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2373921.png)
![4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373922.png)
![3-(2-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373925.png)
![N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide](/img/structure/B2373927.png)

![N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2373929.png)
